molecular formula C51H69ClN8O12 B12400860 Tutuilamide A

Tutuilamide A

Cat. No.: B12400860
M. Wt: 1021.6 g/mol
InChI Key: CWLDDHHTMAJFMM-LKVOOIPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tutuilamide A involves several key steps, including the formation of peptide bonds and the incorporation of unusual amino acid residues. The synthetic route typically begins with the protection of amino groups, followed by the sequential addition of amino acids using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . The final cyclization step is achieved through ester bond formation, often using a macrolactonization reaction .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the presence of unusual amino acid residues. Currently, the primary method for obtaining this compound is through the extraction and purification from marine cyanobacteria cultures . Advances in synthetic biology and metabolic engineering may offer future avenues for more efficient production.

Chemical Reactions Analysis

Types of Reactions

Tutuilamide A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Tutuilamide A has a wide range of scientific research applications:

Properties

Molecular Formula

C51H69ClN8O12

Molecular Weight

1021.6 g/mol

IUPAC Name

(2S,3S)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(E)-4-chloro-3-methylbut-3-enoyl]amino]propanoyl]amino]-3-methylpentanamide

InChI

InChI=1S/C51H69ClN8O12/c1-10-29(6)42(57-44(64)30(7)53-39(62)23-28(5)26-52)47(67)58-43-31(8)72-51(71)41(27(3)4)56-46(66)37(24-33-17-19-34(61)20-18-33)59(9)50(70)38(25-32-15-13-12-14-16-32)60-40(63)22-21-36(49(60)69)55-45(65)35(11-2)54-48(43)68/h11-20,26-27,29-31,36-38,40-43,61,63H,10,21-25H2,1-9H3,(H,53,62)(H,54,68)(H,55,65)(H,56,66)(H,57,64)(H,58,67)/b28-26+,35-11-/t29-,30-,31+,36-,37-,38-,40+,41-,42-,43-/m0/s1

InChI Key

CWLDDHHTMAJFMM-LKVOOIPRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C)NC(=O)[C@H](C)NC(=O)C/C(=C/Cl)/C

Canonical SMILES

CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C)NC(=O)C(C)NC(=O)CC(=CCl)C

Origin of Product

United States

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